molecular formula C20H28N2O3 B5167789 1-[3-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one

1-[3-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one

Cat. No.: B5167789
M. Wt: 344.4 g/mol
InChI Key: NQPXCFNMLUMFJK-UHFFFAOYSA-N
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Description

1-[3-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one is a complex organic compound that features a piperidine ring, a pyrrolidinone ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a primary amine, and a ketone are reacted to form the piperidine structure.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where benzyl chloride is reacted with the piperidine derivative in the presence of a base.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Coupling of the Two Rings: The final step involves coupling the piperidine and pyrrolidinone rings through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group in the pyrrolidinone ring can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-[3-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[3-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one: shares structural similarities with other piperidine and pyrrolidinone derivatives.

    Similar Compounds: 1-Benzylpiperidin-3-ol, 3-Benzyl-3-hydroxypiperidine, Pyrrolidin-2-one derivatives.

Uniqueness

  • The unique combination of the piperidine and pyrrolidinone rings, along with the benzyl group, gives this compound distinct chemical and biological properties.
  • Its potential applications in medicinal chemistry and pharmacology make it a compound of significant interest for further research and development.

Properties

IUPAC Name

1-[3-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-16-20(14-17-6-2-1-3-7-17)10-5-12-22(15-20)19(25)9-13-21-11-4-8-18(21)24/h1-3,6-7,23H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPXCFNMLUMFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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